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Compound of Interest

Compound Name: JT010

Cat. No.: B1673095

For Researchers, Scientists, and Drug Development Professionals

Abstract

JT010 is a synthetic small molecule that has emerged as a powerful research tool for
investigating the Transient Receptor Potential Ankyrin 1 (TRPAL) ion channel. It is
characterized as a potent and highly selective agonist of human TRPA1 (hTRPAL). This
technical guide provides a comprehensive overview of JT010, including its mechanism of
action, physicochemical properties, and detailed experimental protocols for its use in in vitro
studies. The information presented herein is intended to facilitate further research into the
physiological and pathophysiological roles of the TRPA1 channel.
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Property Value Reference

2-Chloro-N-[4-(4-
methoxyphenyl)-1,3-thiazol-2-

IUPAC Name N-(3 [1](--INVALID-LINK--)
y - - -

methoxypropyl)acetamide

Synonyms JT-010 [1](--INVALID-LINK--)
CAS Number 917562-33-5 [1](--INVALID-LINK--)
Molecular Formula C16H19CIN203S [1](--INVALID-LINK--)
Molecular Weight 354.85 g/mol [1](--INVALID-LINK--)
Appearance Light yellow to yellow solid (--INVALID-LINK--)
Solubility z'\'\:)SO: = 100 mg/ml. (281.81 (--INVALID-LINK--)

Mechanism of Action

JT010 functions as a covalent and site-selective agonist of the TRPA1 channel.(--INVALID-
LINK--) Its mechanism of action involves the covalent modification of a specific cysteine
residue within the N-terminus of the human TRPAL protein.

Covalent Modification of Cysteine 621 (Cys621)

The chloroacetyl group of JT010 acts as an electrophile, forming a covalent bond with the
nucleophilic thiol group of the Cysteine 621 (Cys621) residue in human TRPAL.(--INVALID-
LINK--) This single modification is sufficient to induce a conformational change in the TRPAL
channel, leading to its opening and subsequent cation influx, primarily Ca2+.(--INVALID-LINK--)

Signaling Pathway

The activation of the TRPA1 channel by JT010 initiates a signaling cascade primarily driven by
the influx of calcium ions.
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JT010-induced TRPAL1 signaling pathway.

Potency and Selectivity

JT010 is a highly potent agonist of human TRPAL, with reported EC50 values in the nanomolar
range.

Assay Type Species EC50 Reference

Calcium Uptake Assay

Human 0.65 nM (--INVALID-LINK--)
(HEK-hTRPAL cells)
Electrophysiology

Human ~7.6 nM (--INVALID-LINK--)
(HEK-hTRPAL cells)
In vivo Pain Induction Human 0.31 uM (308 nM) (--INVALID-LINK--)

JT010 exhibits high selectivity for TRPA1 over other TRP channels, including TRPV1, TRPVS3,
TRPV4, TRPM2, TRPM8, and TRPC5, with EC50 values for these channels being greater than
1 pM.(--INVALID-LINK--)

Species Selectivity

A critical aspect of JT010 is its pronounced species selectivity, demonstrating potent activation
of human TRPAL but significantly weaker effects on mouse TRPA1 (mMTRPAL).(--INVALID-
LINK--)

Studies have identified that the Phenylalanine residue at position 669 (F669) in hTRPAL is a
key determinant of this selectivity.(--INVALID-LINK--) The corresponding residue in mTRPAL is
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a Methionine (M670). Mutation of F669 to Methionine in hTRPAL significantly reduces its
sensitivity to JT010.(--INVALID-LINK--)

Experimental Protocols
Calcium Imaging Assay for TRPA1 Activation

This protocol is adapted from studies investigating JT010-induced calcium influx in HEK293
cells stably expressing hTRPAL.

Materials:

o HEK?293 cells stably expressing hTRPA1

e Culture medium (e.g., DMEM with 10% FBS)

» Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS)
e Fluo-4 AM calcium indicator dye

e Pluronic F-127

e JT010 stock solution (in DMSO)

e lonomycin (positive control)

e TRPAL1 antagonist (e.g., A-967079) (optional, for validation)

e 96-well black-walled, clear-bottom plates

Fluorescence plate reader or imaging system

Procedure:

e Cell Plating: Seed HEK-hTRPAL cells into 96-well plates at a density that will result in a
confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO2.

e Dye Loading:
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o Prepare a loading buffer containing Fluo-4 AM (typically 2-5 uM) and an equal
concentration of Pluronic F-127 in physiological buffer.

o Remove the culture medium from the cells and wash once with physiological buffer.

o Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.

» Cell Washing: After incubation, gently wash the cells twice with physiological buffer to
remove excess dye.

e Compound Addition:
o Prepare serial dilutions of JT010 in physiological buffer.

o Add the JT010 dilutions to the respective wells. Include wells with buffer only (negative
control) and a positive control (e.g., 1-5 uM lonomycin).

e Fluorescence Measurement:
o Immediately place the plate in a fluorescence plate reader or imaging system.

o Measure the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
Record a baseline fluorescence before compound addition and then monitor the change in
fluorescence after addition.
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Workflow for Calcium Imaging Assay.
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Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording JT010-activated currents in hTRPA1-

expressing cells.

Materials:

HEK293 cells expressing hTRPA1
Patch-clamp rig (amplifier, micromanipulator, microscope)
Borosilicate glass capillaries for patch pipettes

External solution (in mM): e.g., 140 NacCl, 5 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES, 10 glucose
(pH 7.4 with NaOH)

Internal solution (in mM): e.g., 140 KCI, 1 MgClI2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
JT010 stock solution (in DMSO)

Perfusion system

Procedure:

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of
3-5 MQ when filled with the internal solution.

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a
high-resistance (>1 GQ) seal (giga-seal).

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under
the pipette tip to achieve the whole-cell configuration.

Current Recording:

o Clamp the cell at a holding potential of -60 mV.
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o Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.

o Establish a stable baseline recording in the external solution.

o Compound Application: Perfuse the cell with the external solution containing the desired
concentration of JT010.

o Data Acquisition: Record the changes in membrane current in response to JT010
application.
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Workflow for Whole-Cell Patch-Clamp Electrophysiology.
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Site-Directed Mutagenesis of TRPA1

This protocol outlines the general steps to create a C621S mutant of nTRPAL to validate the
binding site of JT010.

Materials:

Plasmid DNA containing wild-type hTRPA1 cDNA

e Mutagenic primers (forward and reverse) containing the C621S mutation
o High-fidelity DNA polymerase

e dNTPs

» Dpnl restriction enzyme

o Competent E. coli cells

o LB agar plates with appropriate antibiotic

Procedure:

» Primer Design: Design forward and reverse primers that anneal to the hTRPA1 plasmid and
contain the desired mutation to change the cysteine codon (TGC or TGT) to a serine codon
(e.g., AGC or TCT).

e Mutagenesis PCR:

o Set up a PCR reaction with the hTRPAL1 plasmid, mutagenic primers, dNTPs, and high-
fidelity DNA polymerase.

o Perform thermal cycling to amplify the entire plasmid containing the desired mutation.
o Template DNA Digestion:

o Add Dpnl restriction enzyme to the PCR product. Dpnl specifically digests the methylated
parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
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o Incubate at 37°C for 1-2 hours.

e Transformation:

o Transform the Dpnl-treated plasmid into competent E. coli cells.

o Plate the transformed cells on LB agar plates containing the appropriate antibiotic for
plasmid selection.

e Colony Screening and Sequencing:

o Pick individual colonies and grow overnight cultures.

o Isolate plasmid DNA from the cultures.

o Verify the presence of the desired mutation by DNA sequencing.
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Workflow for Site-Directed Mutagenesis.

© 2025 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b1673095?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

JT010 is an invaluable tool for the study of the human TRPA1 channel. Its high potency,
selectivity, and well-defined covalent mechanism of action make it ideal for a range of in vitro
applications. The pronounced species selectivity between human and mouse TRPALl is a
critical consideration for experimental design and data interpretation. The detailed protocols
provided in this guide are intended to equip researchers with the necessary information to
effectively utilize JT010 in their investigations of TRPA1 function in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1673095#what-is-jt010-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

